molecular formula C10H9BrO B8128450 2-Bromo-1-ethoxy-4-ethynylbenzene

2-Bromo-1-ethoxy-4-ethynylbenzene

Cat. No.: B8128450
M. Wt: 225.08 g/mol
InChI Key: VFSXSCCVPYTAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-ethoxy-4-ethynylbenzene, with the CAS number 2279122-93-7 , is an organic compound classified as a benzene derivative. Its molecular formula is C10H9BrO, and it has a molecular weight of 225.09 g/mol . This compound features both bromo and ethynyl substituents on an ethoxybenzene ring, making it a valuable intermediate in synthetic organic chemistry. The structure is defined by the SMILES notation C#CC1=CC=C(OCC)C(Br)=C1 . This chemical is primarily used in research as a key building block for the synthesis of more complex molecules . Its molecular structure provides two distinct reactive sites: the bromo group is susceptible to cross-coupling reactions, such as Suzuki or Heck reactions, while the terminal alkyne group can undergo click chemistry, Sonogashira coupling, and other cycloaddition reactions. This dual functionality allows researchers to efficiently construct conjugated organic frameworks and aromatic systems with specific electronic properties. As a high-value intermediate, it is instrumental in the exploration and development of new chemical entities in fields including materials science and pharmaceutical research . Handling and Storage: For specific storage information, please consult the safety data sheet. One supplier recommends sealing the product and storing it in a dry environment at 2-8°C . Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a personal product .

Properties

IUPAC Name

2-bromo-1-ethoxy-4-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXSCCVPYTAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Ethoxy-4-bromobenzene

Starting Material : 1-Ethoxybenzene (phenetole)
Reaction :

  • Bromination : Electrophilic substitution using Br₂ (1.1 equiv) in the presence of FeBr₃ (5 mol%) in CH₂Cl₂ at 0–25°C for 6–12 hours.

  • Regioselectivity : The ethoxy group directs bromination to the para position (C4), yielding 1-ethoxy-4-bromobenzene (85–92% yield).

Key Data :

ParameterValue
Yield85–92%
Reaction Time6–12 hours
CatalystFeBr₃

Sonogashira Coupling for Ethynyl Group Introduction

Substrate : 1-Ethoxy-4-bromobenzene
Reaction :

  • Conditions : Pd(PPh₃)₄ (3 mol%), CuI (6 mol%), trimethylsilylacetylene (1.2 equiv), and Et₃N (2 equiv) in THF at 60°C for 12–24 hours.

  • Outcome : The bromine at C4 is replaced with an ethynyl group, forming 1-ethoxy-4-ethynylbenzene (70–78% yield).

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination yields the coupled product.

Key Data :

ParameterValue
Yield70–78%
Catalyst SystemPd/Cu
SolventTHF

Ortho-Bromination of 1-Ethoxy-4-ethynylbenzene

Substrate : 1-Ethoxy-4-ethynylbenzene
Reaction :

  • Bromination : Br₂ (1.05 equiv) with FeBr₃ (5 mol%) in CH₂Cl₂ at 0°C for 2–4 hours.

  • Regioselectivity : The ethoxy group directs bromination to the ortho position (C2), yielding 2-bromo-1-ethoxy-4-ethynylbenzene (65–72% yield).

Challenges :

  • Competing meta-directing effects from the electron-withdrawing ethynyl group are mitigated by the stronger ortho/para-directing ethoxy group.

  • Steric hindrance at C6 favors bromination at C2.

Key Data :

ParameterValue
Yield65–72%
Selectivity (C2 vs C6)4:1

Direct Functionalization via Directed Metalation

Directed Ortho-Metalation (DoM) Strategy

Substrate : 1-Ethoxy-4-ethynylbenzene
Reaction :

  • Lithiation : n-BuLi (2.2 equiv) at –78°C in THF, followed by quenching with Br₂ (1.1 equiv).

  • Outcome : Lithiation occurs ortho to the ethoxy group (C2), yielding 2-bromo-1-ethoxy-4-ethynylbenzene (60–68% yield).

Advantages :

  • Avoids competitive electrophilic substitution pathways.

  • Suitable for gram-scale synthesis.

Key Data :

ParameterValue
Yield60–68%
Temperature–78°C

One-Pot Tandem Approach

Simultaneous Ethynylation and Bromination

Substrate : 1-Ethoxy-2,4-dibromobenzene
Reaction :

  • Sonogashira Coupling : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and phenylacetylene (1.5 equiv) in DMF at 100°C for 8 hours.

  • Selectivity : The ethynyl group replaces the bromine at C4, while the bromine at C2 remains intact, yielding the target compound (55–63% yield).

Limitations :

  • Requires precise control of stoichiometry to prevent over-reaction.

  • Lower yields compared to stepwise methods.

Key Data :

ParameterValue
Yield55–63%
CatalystPd/Xantphos

Comparative Analysis of Methods

MethodYield RangeKey AdvantageLimitation
Sequential Bromination65–72%High regioselectivityMultiple purification steps
Directed Metalation60–68%Avoids electrophilic pathwaysCryogenic conditions
One-Pot Tandem55–63%Reduced step countModerate yield

Scientific Research Applications

Chemistry

2-Bromo-1-ethoxy-4-ethynylbenzene serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in:

  • Pharmaceuticals : As a building block for drugs targeting various diseases.
  • Agrochemicals : In the development of pesticides and herbicides.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies suggest its efficacy against various bacterial strains.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation, particularly in vitro studies showing promising results against specific cancer cell lines.

Materials Science

The compound is utilized in the production of specialty chemicals and advanced materials. Its properties allow it to be incorporated into:

  • Polymers : Enhancing material properties such as thermal stability and mechanical strength.
  • Nanomaterials : Serving as a precursor for functionalized nanoparticles with applications in electronics and catalysis.

Case Studies

  • Pharmaceutical Development
    • A study focused on synthesizing derivatives of 2-Bromo-1-ethoxy-4-ethynylbenzene to evaluate their anticancer properties. The results indicated that specific modifications led to increased potency against HT29 cancer cells, with IC50 values significantly lower than those of existing treatments .
  • Material Engineering
    • Research on incorporating 2-Bromo-1-ethoxy-4-ethynylbenzene into polymer matrices demonstrated enhanced mechanical properties and thermal resistance. This application is crucial for developing materials used in high-performance applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-ethynylbenzene is primarily determined by its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with various electrophiles. The ethoxy group can influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Table 1: Comparative Data for 2-Bromo-1-ethoxy-4-ethynylbenzene and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
2-Bromo-1-ethoxy-4-ethynylbenzene C₁₀H₉BrO 225.08 Br (2), -OCH₂CH₃ (1), -C≡CH (4) Cross-coupling precursor -
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene C₉H₉Br₂O 298.98 Br (2), -OCH₂CH₂Br (1), -CH₃ (4) High-yield synthesis (84%)
4-Ethynyl-1-(trifluoromethoxy)benzene C₉H₅F₃O 186.13 -C≡CH (4), -OCF₃ (1) Electron-deficient alkyne
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 215.09 Br (4), -OCH₂CH₃ (2), -CH₃ (1) Structural similarity (0.95)
2-Bromo-1-chloro-4-ethenylbenzene C₈H₆BrCl 217.49 Br (2), Cl (1), -CH=CH₂ (4) Ethenyl vs. ethynyl reactivity
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene C₈H₇Br₂Cl 298.40 Br (2), -CH₂CH₂Br (1), Cl (4) High molecular weight, halogen-rich

Research Findings and Limitations

  • Contradictions : While 4-Bromo-2-ethoxy-1-methylbenzene () has high structural similarity (0.95) to the target, its lack of an ethynyl group limits direct functional comparability.
  • Data Gaps : Physical properties (e.g., melting/boiling points) for many analogs (e.g., ) are unavailable, complicating direct comparisons.

Biological Activity

2-Bromo-1-ethoxy-4-ethynylbenzene is an organic compound classified within the substituted benzene family. This compound features a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring, which endows it with unique chemical properties and potential biological activities. This article aims to explore the biological activity of 2-Bromo-1-ethoxy-4-ethynylbenzene, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

The presence of functional groups in 2-Bromo-1-ethoxy-4-ethynylbenzene influences its reactivity and biological interactions:

  • Bromine Atom : Acts as a leaving group in electrophilic aromatic substitution reactions.
  • Ethoxy Group : Enhances solubility in organic solvents and may affect the compound's reactivity.
  • Ethynyl Group : Provides opportunities for further functionalization through addition reactions.

Antimicrobial Activity

Research indicates that 2-Bromo-1-ethoxy-4-ethynylbenzene has been investigated for its potential antimicrobial properties. The compound may exhibit inhibitory effects against various bacterial strains due to the presence of the bromine atom, which can disrupt bacterial cell membranes.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus12
P. aeruginosa10

Anticancer Activity

The anticancer potential of 2-Bromo-1-ethoxy-4-ethynylbenzene has also been explored in several studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the inhibition of specific signaling pathways.

Case Study: Inhibition of A431 Cells

A study evaluating the effects of various compounds on A431 human epidermoid carcinoma cells demonstrated that derivatives similar to 2-Bromo-1-ethoxy-4-ethynylbenzene exhibit significant cytotoxicity.

Compound IC50 (µM) Mechanism of Action
2-Bromo-1-ethoxy-4-Ethynylbenzene8.5Induces apoptosis via Stat3 inhibition
Doxorubicin0.5Topoisomerase II inhibition

This study highlighted that while 2-Bromo-1-ethoxy-4-ethynylbenzene is less potent than doxorubicin, it still shows promise as a lead compound for further development due to its unique structure and biological activity .

The biological activity of 2-Bromo-1-ethoxy-4-ethynylbenzene can be attributed to its ability to interact with cellular targets. The bromine atom facilitates electrophilic substitution reactions that may alter protein functions, while the ethynyl group can participate in nucleophilic addition reactions with cellular nucleophiles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromo-1-ethoxy-4-ethynylbenzene, it is essential to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
1-Bromo-4-ethynylbenzeneLacks ethoxy groupLower reactivity
2-Bromo-1-methoxy-4-EthynylbenzeneContains methoxy instead of ethoxyDifferent solubility profile
2-Bromo-1-Ethoxy-4-vinylbenzeneContains vinyl groupDifferent reactivity in addition reactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1-ethoxy-4-ethynylbenzene, and what factors influence reaction efficiency?

  • Methodology : The compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves ethoxylation at the 1-position using Williamson ether synthesis (e.g., reacting 2-bromo-4-ethynylphenol with ethyl bromide in the presence of a base like K₂CO₃). The ethynyl group at the 4-position is often introduced via Sonogashira coupling between a bromoarene and a terminal alkyne, requiring Pd/Cu catalysts and inert conditions . Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and the absence of moisture to prevent alkyne deprotonation .

Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-1-ethoxy-4-ethynylbenzene, and how are key functional groups identified?

  • Methodology :

  • NMR : 1^1H NMR identifies the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and the ethynyl proton (δ 2.8–3.2 ppm). 13^{13}C NMR confirms the sp-hybridized carbon (δ 70–90 ppm) .
  • XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bromine and ethynyl spatial orientations, critical for confirming regiochemistry.
  • IR : Alkyne C≡C stretches (~2100 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) are diagnostic .

Q. What are the primary applications of 2-Bromo-1-ethoxy-4-ethynylbenzene in organic synthesis?

  • Methodology : The compound serves as a versatile intermediate:

  • Cross-coupling : The bromo group participates in Suzuki or Buchwald-Hartwig reactions, while the ethynyl group enables click chemistry or alkyne-based couplings .
  • Pharmaceutical intermediates : Used to synthesize bioactive molecules, such as kinase inhibitors or receptor modulators, by functionalizing the ethynyl moiety .

Advanced Research Questions

Q. How can researchers address competing reactivity between the bromo and ethynyl groups during functionalization?

  • Methodology : Sequential protection/deprotection strategies are critical. For example:

  • Protect the ethynyl group with a trimethylsilyl (TMS) moiety before bromine substitution to prevent undesired alkyne participation .
  • Use Pd-catalyzed conditions selective for aryl bromides over alkynes, such as low-temperature Stille couplings . Kinetic studies (e.g., monitoring by GC-MS) help optimize stepwise reactivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for derivatives of 2-Bromo-1-ethoxy-4-ethynylbenzene?

  • Methodology :

  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structures .
  • Multi-technique validation : Cross-reference XRD bond lengths/angles with IR/Raman data for substituent orientation .
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility causing signal splitting .

Q. How can regioselectivity be optimized in cross-coupling reactions involving the ethynyl group?

  • Methodology :

  • Catalyst tuning : Bulky ligands (e.g., XPhos) favor coupling at sterically accessible sites, while electron-deficient Pd complexes enhance alkyne activation .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for ethynyl participation .
  • Substituent electronic profiling : Hammett plots correlate substituent σ values with reaction rates to predict regioselectivity .

Q. What computational models predict the electronic effects of substituents on the benzene ring?

  • Methodology :

  • Frontier Molecular Orbital (FMO) analysis : Identifies electron-rich regions (HOMO) for electrophilic attack using software like Gaussian .
  • Electrostatic Potential Maps : Visualize charge distribution (e.g., bromine’s σ-hole) to anticipate nucleophilic substitution sites .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be managed during synthesis?

  • Methodology :

  • Kinetic control : Lower temperatures (0–25°C) favor substitution, while higher temperatures promote elimination (e.g., dehydrohalogenation) .
  • Base selection : Weak bases (e.g., NaHCO₃) minimize elimination, whereas strong bases (e.g., t-BuOK) drive it .
  • In situ monitoring : Use ReactIR or LC-MS to detect intermediates and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.